molecular formula C7H2Cl3N3 B591630 2,4,7-Trichloropyrido[2,3-d]pyrimidine CAS No. 938443-20-0

2,4,7-Trichloropyrido[2,3-d]pyrimidine

Cat. No.: B591630
CAS No.: 938443-20-0
M. Wt: 234.464
InChI Key: DNFDLCRLLQVUQK-UHFFFAOYSA-N
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Description

2,4,7-Trichloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is characterized by a pyrido[2,3-d]pyrimidine core structure substituted with three chlorine atoms at positions 2, 4, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[2,3-d]pyrimidine with chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrido[2,3-d]pyrimidine .

Scientific Research Applications

2,4,7-Trichloropyrido[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity to target molecules, thereby increasing its efficacy. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Similar in structure but with chlorine atoms at different positions.

    2,4-Dichloropyrido[2,3-d]pyrimidine: Lacks one chlorine atom compared to 2,4,7-Trichloropyrido[2,3-d]pyrimidine.

    2,4,7-Tribromopyrido[2,3-d]pyrimidine: Bromine atoms instead of chlorine atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4,7-trichloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDLCRLLQVUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653353
Record name 2,4,7-Trichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-20-0
Record name 2,4,7-Trichloropyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938443-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Trichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 938443-20-0
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